An In-depth Technical Guide to the Synthesis and Characterization of (5R,6S)-5,6-diphenyl-2-morpholinone
An In-depth Technical Guide to the Synthesis and Characterization of (5R,6S)-5,6-diphenyl-2-morpholinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral molecule (5R,6S)-5,6-diphenyl-2-morpholinone. This compound belongs to the morpholinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines a detailed experimental protocol for its synthesis, presents its key physicochemical and spectral data, and discusses potential applications.
Core Compound Properties
(5R,6S)-5,6-diphenyl-2-morpholinone is a white to off-white solid with the chemical formula C₁₆H₁₅NO₂ and a molecular weight of approximately 253.3 g/mol .[1] The cis-relationship between the two phenyl groups on the morpholinone ring is a key structural feature.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅NO₂ | [1] |
| Molecular Weight | 253.3 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 139-141 °C | |
| CAS Number | 282735-66-4 | [1] |
Synthesis of cis-5,6-diphenyl-2-morpholinone
The synthesis of the racemic mixture of cis-5,6-diphenyl-2-morpholinone, which includes the desired (5R,6S) enantiomer, can be achieved through a two-step process starting from the commercially available meso-1,2-diphenyl-1,2-ethanediamine. The procedure involves the formation of a key amino alcohol intermediate followed by cyclization. An enantioselective synthesis would require the use of an optically pure starting material or a chiral catalyst, which is a common strategy for obtaining specific stereoisomers of morpholinones.
Experimental Protocol
Step 1: Synthesis of (1R,2S)-2-amino-1,2-diphenylethanol
This step involves the conversion of one of the amino groups of meso-1,2-diphenyl-1,2-ethanediamine to a hydroxyl group with retention of configuration. This transformation can be achieved using various methods, such as the van Slyke determination, which utilizes nitrous acid.
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Materials: meso-1,2-diphenyl-1,2-ethanediamine, Sodium Nitrite (NaNO₂), Acetic Acid, Hydrochloric Acid (HCl), Diethyl Ether, Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).
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Procedure:
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Dissolve meso-1,2-diphenyl-1,2-ethanediamine in dilute acetic acid in a flask cooled in an ice bath.
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Slowly add a solution of sodium nitrite in water to the stirred solution. The temperature should be maintained below 5 °C.
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After the addition is complete, continue stirring for one hour at low temperature, then allow the mixture to warm to room temperature and stir for an additional two hours.
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Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extract the product with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol.
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Purify the product by column chromatography on silica gel.
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Step 2: Synthesis of cis-5,6-diphenyl-2-morpholinone
The synthesized amino alcohol is then reacted with chloroacetyl chloride to form an amide intermediate, which subsequently undergoes intramolecular cyclization to yield the desired morpholinone.
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Materials: (1R,2S)-2-amino-1,2-diphenylethanol, Chloroacetyl Chloride, Triethylamine (TEA) or another suitable base, Dichloromethane (DCM) or Tetrahydrofuran (THF), Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate (MgSO₄).
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Procedure:
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Dissolve the amino alcohol in dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer, and cool the solution in an ice bath.
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Add triethylamine to the solution.
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Slowly add a solution of chloroacetyl chloride in dichloromethane to the stirred mixture.
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After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
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Quench the reaction by adding a saturated solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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The crude product is then purified by recrystallization or column chromatography to yield pure cis-5,6-diphenyl-2-morpholinone.
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Synthesis Workflow Diagram
Caption: General two-step synthesis of cis-5,6-diphenyl-2-morpholinone.
Characterization Data
The structural confirmation of the synthesized (5R,6S)-5,6-diphenyl-2-morpholinone is performed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl groups, the methine protons at C5 and C6, the methylene protons at C3, and the amine proton. The coupling constants between the C5 and C6 protons are indicative of their cis-relationship. |
| ¹³C NMR | Resonances for the carbonyl carbon (C2), the two carbons of the phenyl groups, the methine carbons (C5 and C6), and the methylene carbon (C3). |
| FTIR (cm⁻¹) | Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the lactam, and C=C stretches of the aromatic rings. |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 253.3). |
Potential Signaling Pathways and Biological Activities
While specific signaling pathways for (5R,6S)-5,6-diphenyl-2-morpholinone are not yet elucidated in the public domain, the broader class of morpholinone derivatives has been investigated for a range of biological activities. These activities often stem from their ability to interact with various enzymes and receptors in the body. For instance, some morpholinone-containing compounds have shown potential as inhibitors of protein kinases, which are key players in cellular signaling pathways regulating cell growth, proliferation, and differentiation.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical inhibition of a kinase cascade by the target compound.
Further research is required to determine the specific molecular targets and mechanisms of action for (5R,6S)-5,6-diphenyl-2-morpholinone. Its structural similarity to other biologically active compounds makes it a promising candidate for screening in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The detailed synthetic and characterization data provided in this guide will facilitate such future investigations.
